N-(2,4-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE involves multiple steps. One common method includes the reaction of 2,4-dimethoxyphenylacetic acid with 1-(2E)-3-phenyl-2-propen-1-ylpiperazine in the presence of a coupling agent such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as recrystallization and purification to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide
- N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-28-20-10-11-21(22(17-20)29-2)24-23(27)18-26-15-13-25(14-16-26)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16,18H2,1-2H3,(H,24,27)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJPPSKZOKEQJK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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